molecular formula C12H14O4 B13798720 2-Butyne-1,4-diol dimethacrylate CAS No. 67905-43-5

2-Butyne-1,4-diol dimethacrylate

Cat. No.: B13798720
CAS No.: 67905-43-5
M. Wt: 222.24 g/mol
InChI Key: LFWWWRPUVDIHKC-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol dimethacrylate is an organic compound that features both alkyne and diol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyne-1,4-diol dimethacrylate can be synthesized through the esterification of 2-butyne-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dimethacrylate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality dimethacrylate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diol dimethacrylate undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Ethers, esters.

Scientific Research Applications

2-Butyne-1,4-diol dimethacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Materials Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceutical agents.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-butyne-1,4-diol dimethacrylate involves its interaction with various molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butynediol: Similar in structure but lacks the methacrylate groups.

    2-Butene-1,4-diol: Contains a double bond instead of a triple bond.

    1,4-Butanediol: Saturated diol without any alkyne or methacrylate groups.

Uniqueness

2-Butyne-1,4-diol dimethacrylate is unique due to its combination of alkyne and methacrylate functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

67905-43-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3

InChI Key

LFWWWRPUVDIHKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC#CCOC(=O)C(=C)C

Origin of Product

United States

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